molecular formula C8H16O3 B3021374 Ethyl 2-hydroxyhexanoate CAS No. 52089-55-1

Ethyl 2-hydroxyhexanoate

Cat. No.: B3021374
CAS No.: 52089-55-1
M. Wt: 160.21 g/mol
InChI Key: MRYSSTRVUMCKKB-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxyhexanoate, also known as ethyl 2-hydroxycaproate, is an organic compound with the molecular formula C8H16O3. It is an ester derived from 2-hydroxyhexanoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 2-hydroxyhexanoate are not fully understood yet. It is known that the compound can be involved in enzymatic reactions. For instance, it has been reported that the compound can undergo an enantioselective transesterification reaction catalyzed by lipase . This suggests that this compound can interact with enzymes such as lipase, potentially influencing their activity.

Cellular Effects

It is known that the compound can be used as a starting material in the stereospecific synthesis of 2-fluorohexanoic acid . This suggests that this compound may influence cellular processes related to the synthesis of other compounds.

Molecular Mechanism

Its involvement in enzymatic reactions suggests that it may interact with biomolecules such as enzymes, potentially influencing their activity .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 195 °C and a density of 0.967 g/mL at 25 °C . This suggests that the compound is stable under standard laboratory conditions.

Metabolic Pathways

It is known that the compound can be involved in enzymatic reactions, suggesting that it may interact with metabolic pathways involving enzymes such as lipase .

Transport and Distribution

Given its involvement in enzymatic reactions, it is possible that the compound may be transported and distributed via mechanisms involving enzymes .

Subcellular Localization

Given its involvement in enzymatic reactions, it is possible that the compound may be localized in subcellular compartments where these reactions occur .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxyhexanoate can be synthesized through the esterification of 2-hydroxyhexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester and the removal of water produced during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxyhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as lipases or strong acids/bases.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 2-Hydroxyhexanoic acid and ethanol.

    Transesterification: Different esters and alcohols.

    Oxidation: Ketones or carboxylic acids.

Comparison with Similar Compounds

Ethyl 2-hydroxyhexanoate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific structure, which includes a hydroxyl group on the second carbon. This structural feature influences its reactivity and applications, making it suitable for specific chemical and biological processes.

Properties

IUPAC Name

ethyl 2-hydroxyhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-5-6-7(9)8(10)11-4-2/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYSSTRVUMCKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30966448
Record name Ethyl 2-hydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52089-55-1, 6946-90-3
Record name Ethyl 2-hydroxyhexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52089-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl dl-2-hydroxycaproate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006946903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-hydroxyhexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052089551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-hydroxyhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-hydroxyhexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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